molecular formula C18H19BClNO6 B13571661 2-((5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-yl)methylene)malonic acid

2-((5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-yl)methylene)malonic acid

Cat. No.: B13571661
M. Wt: 391.6 g/mol
InChI Key: RCZHSDUBSCMBJC-UHFFFAOYSA-N
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Description

2-{[5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-yl]methylidene}propanedioic acid is a complex organic compound featuring a boron-containing dioxaborolane group, a chloro-substituted indole ring, and a propanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-yl]methylidene}propanedioic acid typically involves multi-step organic reactions. One common approach is to start with the chlorination of an indole derivative, followed by the introduction of the dioxaborolane group through a borylation reaction. The final step involves the condensation of the resulting intermediate with propanedioic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-yl]methylidene}propanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-{[5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-yl]methylidene}propanedioic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for boron-containing pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-{[5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-yl]methylidene}propanedioic acid involves its interaction with specific molecular targets. The boron-containing dioxaborolane group can form reversible covalent bonds with biomolecules, affecting their function. The chloro-substituted indole ring can interact with various enzymes and receptors, modulating their activity. These interactions can influence cellular pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-yl]methylidene}propanedioic acid lies in its combination of a chloro-substituted indole ring and a boron-containing dioxaborolane group, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C18H19BClNO6

Molecular Weight

391.6 g/mol

IUPAC Name

2-[[5-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-yl]methylidene]propanedioic acid

InChI

InChI=1S/C18H19BClNO6/c1-17(2)18(3,4)27-19(26-17)13-7-10(20)5-9-6-11(21-14(9)13)8-12(15(22)23)16(24)25/h5-8,21H,1-4H3,(H,22,23)(H,24,25)

InChI Key

RCZHSDUBSCMBJC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=C3)C=C(C(=O)O)C(=O)O)Cl

Origin of Product

United States

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